molecular formula C3HBr2NS B3029471 4,5-Dibromothiazole CAS No. 67594-67-6

4,5-Dibromothiazole

Cat. No.: B3029471
CAS No.: 67594-67-6
M. Wt: 242.92
InChI Key: SGTNRWMHEYAMAO-UHFFFAOYSA-N
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Description

4,5-Dibromothiazole is a heterocyclic compound with the molecular formula C3HBr2NS It is a derivative of thiazole, characterized by the presence of two bromine atoms at the 4th and 5th positions of the thiazole ring

Mechanism of Action

Target of Action

Thiazole derivatives, which include 4,5-dibromothiazole, have been reported to exhibit diverse pharmacological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects . Therefore, it can be inferred that the targets of this compound could be related to these biological activities.

Mode of Action

It is known that thiazole derivatives interact with their targets to exert their biological effects . For instance, some thiazole derivatives have been reported to interact with bacterial cell walls, inhibiting their synthesis and leading to cell death

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected . These could potentially include pathways related to cell wall synthesis, protein synthesis, and DNA replication, among others.

Pharmacokinetics

The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy

Result of Action

Based on the known biological activities of thiazole derivatives, it can be inferred that this compound could potentially exert antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects . The specific molecular and cellular effects would depend on the nature of the target and the mode of interaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other substances can affect the stability and activity of this compound. Moreover, the compound’s interaction with its environment can influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability

Biochemical Analysis

Biochemical Properties

4,5-Dibromothiazole plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, which can modulate the activity of the target enzymes and proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. This compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it impacts cellular metabolism by inhibiting key enzymes, resulting in altered metabolic fluxes and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, it can inhibit enzymes involved in the synthesis of nucleotides and amino acids, leading to altered metabolic fluxes and changes in metabolite levels . These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can affect its activity and function, as it may preferentially accumulate in specific tissues or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromothiazole can be synthesized through the bromination of thiazole derivatives. One common method involves the sequential bromination of thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale bromination reactors where thiazole is treated with bromine in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted thiazoles, thiazole oxides, and reduced thiazole derivatives .

Comparison with Similar Compounds

Uniqueness: 4,5-Dibromothiazole is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its biological activity, making it distinct from other brominated thiazoles .

Properties

IUPAC Name

4,5-dibromo-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBr2NS/c4-2-3(5)7-1-6-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTNRWMHEYAMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBr2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728848
Record name 4,5-Dibromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67594-67-6
Record name 4,5-Dibromo-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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